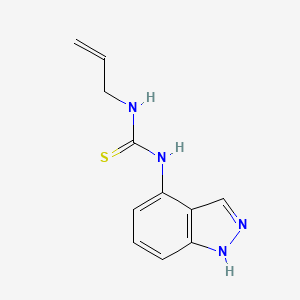

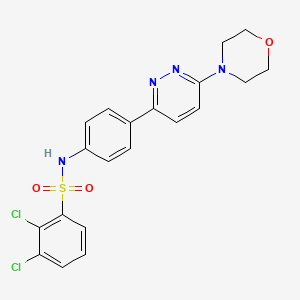

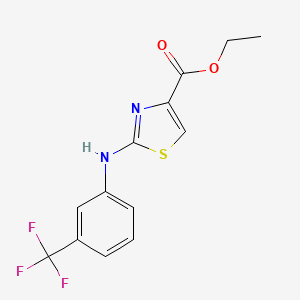

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 (P.Y. 181), a very light-fast reddish yellow pigment . This pigment is extremely heat stable and is mainly used in plastics, especially polyolefins . It is also frequently used to color spin-dyed viscose rayon and viscose cellulose .

Synthesis Analysis

The synthesis of “4-Amino-N-(4-carbamoylphenyl)benzamide” is described as a two-step reaction with isolation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” as an intermediate . The first step involves the preparation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” by direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) . The overall yield of this synthetic route was higher than 78% .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “4-Amino-N-(4-carbamoylphenyl)benzamide” is a two-step process . The first step is the preparation of “N-(4-carbamoylphenyl)-4-nitrobenzamide” by direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .

Physical And Chemical Properties Analysis

“4-Amino-N-(4-carbamoylphenyl)benzamide” is a white to yellow powder or crystals . It has a molecular weight of 255.28 .

Safety and Hazards

Future Directions

The development of an optimized synthesis of “4-Amino-N-(4-carbamoylphenyl)benzamide” for industrial application reflects requirements that are important for industrial applications . The synthetic pathway was optimized to improve yields and procedures . This could pave the way for more efficient production of Pigment Yellow 181 and other similar compounds.

properties

IUPAC Name |

N-(4-carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c17-15(21)10-5-7-11(8-6-10)20-16(22)14-12-3-1-2-4-13(12)18-9-19-14/h5-9H,1-4H2,(H2,17,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTIAWLUAHECFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

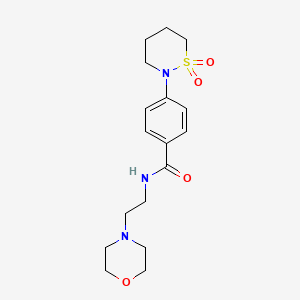

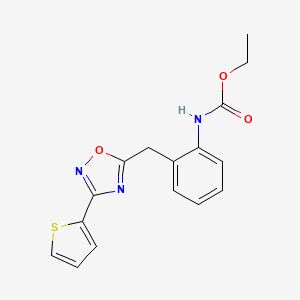

![2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2565313.png)

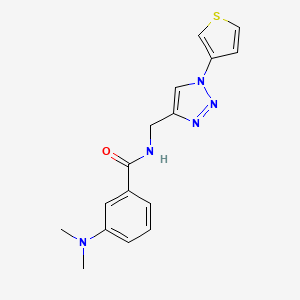

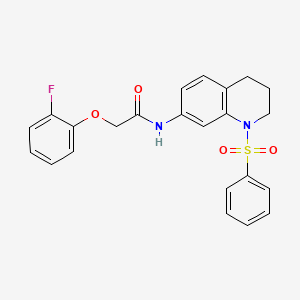

![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)

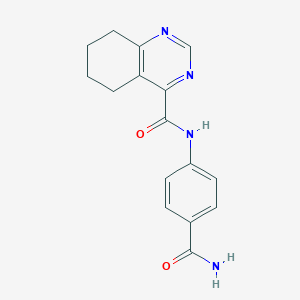

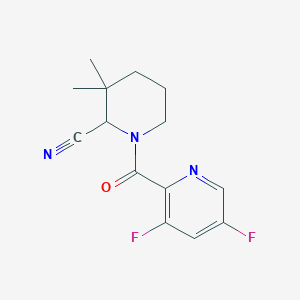

![(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2565316.png)

![2-amino-1-(3-methoxypropyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2565326.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide](/img/structure/B2565328.png)